N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide
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Description
Scientific Research Applications
Versatile Scaffolds in Medicinal Chemistry
The N-phenylpiperazine subunit, a part of the molecular structure of interest, is highlighted for its versatility in medicinal chemistry. It is significant in creating new classes of hits and prototypes for various therapeutic fields. Despite its proven "druglikeness" and success in reaching late-stage clinical trials for CNS disorders, it remains underutilized outside the CNS domain. The review suggests broadening the application of N-phenylpiperazine derivatives into new therapeutic areas, leveraging its pharmacokinetic and pharmacodynamic properties (Maia, Tesch, & Fraga, 2012).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) derivatives, related to the chemical structure of interest, have found applications ranging from nanotechnology to polymer processing and biomedical applications. The review discusses the utility of BTAs in forming one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding, highlighting their potential in supramolecular building blocks for various applications (Cantekin, de Greef, & Palmans, 2012).
Novel CNS Acting Drugs
Research on functional chemical groups for CNS activity indicates the potential of compounds with specific structures, including piperidine derivatives, to act on the central nervous system. Such structures may serve as leads for synthesizing new compounds with CNS activity, highlighting the importance of exploring these molecular frameworks further (Saganuwan, 2017).
properties
IUPAC Name |
N-(1,3-benzodioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(15-9-10-17-18(13-15)26-14-25-17)22(16-7-3-1-4-8-16)20(24)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYSLWBOLAVSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide |
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